N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide
Description
N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide (CAS: 1082262-36-9) is a sulfonamide derivative featuring a cyclopropylamine group attached to a para-hydroxy-substituted benzene ring. Its molecular formula is C₉H₁₁NO₃S, with a molecular weight of 213.25–213.26 g/mol and a purity typically exceeding 95% . Notably, commercial availability of certain pack sizes (e.g., 1g, 5g) has been discontinued, suggesting specialized or restricted laboratory use .
Properties
IUPAC Name |
N-cyclopropyl-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-8-3-5-9(6-4-8)14(12,13)10-7-1-2-7/h3-7,10-11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWZMQLWIURUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropyl-4-oxobenzene-1-sulfonamide.
Reduction: Formation of cyclopropyl-4-aminobenzene-1-sulfonamide.
Substitution: Formation of cyclopropyl-4-alkoxybenzene-1-sulfonamide or cyclopropyl-4-acetoxybenzene-1-sulfonamide.
Scientific Research Applications
Chemical Properties and Structure
N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide possesses a sulfonamide group, a hydroxyl group, and a cyclopropyl substituent. Its molecular formula is with a molecular weight of approximately 228.27 g/mol. The presence of these functional groups contributes to its diverse reactivity and biological activity.
Chemistry
- Building Block for Synthesis : this compound serves as an essential building block in organic synthesis, enabling the creation of more complex molecules. It is particularly useful in synthesizing sulfonamides and related compounds through various chemical reactions including oxidation and substitution.
Biology
- Antimicrobial Activity : This compound has been studied for its antimicrobial properties. It demonstrates significant activity against various bacterial strains, as shown in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 7.81 | 31 ± 0.12 |
| S. aureus | 15.63 | 28 ± 0.10 |
| K. pneumoniae | 15.63 | 30 ± 0.15 |
| B. subtilis | >100 | No inhibition |
The compound's effectiveness against E. coli and K. pneumoniae suggests potential as a lead compound for antibiotic development.
- Anticancer Potential : Research indicates that this compound may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies suggest it induces apoptosis and cell cycle arrest, making it a candidate for further anticancer research.
Medicine
- Therapeutic Applications : Investigations into the therapeutic applications of this compound are ongoing, focusing on its potential to treat various diseases, particularly those involving microbial infections and cancer .
Antimicrobial Efficacy Study
A study conducted on multi-drug resistant bacterial strains demonstrated that this compound could effectively inhibit growth, suggesting its utility in developing new antibiotics targeting resistant bacteria.
Cancer Treatment Investigation
In vitro studies showed that concentrations as low as 10 µM significantly reduced the viability of MCF-7 cells, highlighting its potential as an anticancer agent. Further research is required to elucidate the precise mechanisms involved.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This leads to the inhibition of the enzyme, which is crucial for the synthesis of folic acid in bacteria, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Positional Isomers: Meta-Hydroxy vs. Para-Hydroxy Derivatives
N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide (CAS: 1082398-44-4) is a positional isomer of the parent compound, differing in the hydroxyl group’s placement (meta instead of para). Key differences include:
- Acidity : The para-hydroxy derivative may exhibit slightly lower acidity (pKa) compared to the meta isomer due to resonance stabilization differences .
| Compound | Molecular Formula | Substituent Position | Purity | Key Feature |
|---|---|---|---|---|
| N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide | C₉H₁₁NO₃S | Para-hydroxy | >95% | Optimal H-bonding for target binding |
| N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide | C₉H₁₁NO₃S | Meta-hydroxy | 95% | Altered electronic distribution |
Heterocyclic Analogs: Pyrazole-Based Sulfonamides
N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS: 899232-57-6) replaces the benzene ring with a pyrazole heterocycle. Structural differences include:
Hydrazine Derivatives: Enhanced Reactivity
N-Cyclopropyl-4-hydrazinylbenzene-1-sulfonamide (CID: 43454008) substitutes the hydroxyl group with a hydrazinyl (-NHNH₂) moiety:
- Reactivity : The hydrazine group increases nucleophilicity, enabling conjugation with carbonyl compounds or metal ions .
- Stability Concerns : Hydrazine derivatives are prone to oxidation, limiting their utility in long-term applications .
| Compound | Molecular Formula | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|
| Parent Compound | C₉H₁₁NO₃S | Hydroxyl, sulfonamide | 213.25 |
| Hydrazinyl Derivative | C₉H₁₃N₃O₂S | Hydrazine, sulfonamide | 227.28 |
Benzamide Analogs: Sulfonamide-to-Amide Transition
Derivatives such as N-Cyclopropyl-5-hydroxy-2-isopropoxy-benzamide (CAS: 2270908-26-2) and N-Cyclopropyl-5-hydroxy-2-(2-methoxy-ethoxy)-benzamide (CAS: 2270908-84-2) replace the sulfonamide with a benzamide backbone:
Biological Activity
N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly carbonic anhydrases. By binding to the active site of these enzymes, the compound effectively blocks their function, which can lead to significant biological effects such as:
- Suppression of tumor growth : Inhibition of carbonic anhydrase can disrupt tumor metabolism and growth.
- Antimicrobial activity : The compound exhibits potential against various pathogens by interfering with essential enzymatic processes.
Biological Activity Overview
Research indicates that this compound has been evaluated for several biological activities:
| Activity | Description |
|---|---|
| Anticancer | Demonstrated efficacy in inhibiting tumor cell proliferation in vitro. |
| Antimicrobial | Showed potential against bacterial strains by inhibiting growth and replication. |
| Enzyme Inhibition | Specifically targets carbonic anhydrases, affecting physiological processes. |
Case Studies and Research Findings
-
Anticancer Activity
A study investigating the anticancer properties of this compound found that it induced apoptosis in various cancer cell lines. The compound was effective at low micromolar concentrations, with IC50 values indicating significant cytotoxicity against human colon cancer cells (HCT-116) and non-small-cell lung carcinoma (NCI-H460) . -
Antimicrobial Properties
In antimicrobial assays, this compound exhibited activity against both Gram-positive and Gram-negative bacteria. Its mechanism involved the inhibition of bacterial enzymes critical for survival, leading to bacteriostatic effects . -
Enzyme Inhibition Studies
Molecular docking studies have shown that this compound binds favorably to carbonic anhydrases, suggesting a strong potential for therapeutic applications in conditions where enzyme inhibition is beneficial .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-Amino-4-cyclopropoxybenzenesulfonamide | Antimicrobial and anticancer properties; targets similar enzymes. |
| 3-Amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide | Similar enzyme inhibition; potential for broader therapeutic uses. |
Q & A
Basic Questions
Q. What experimental techniques are recommended for structural elucidation of N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide, and how do they address challenges in bond-angle determination?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving bond lengths and angles, particularly for sulfonamide derivatives. For example, studies on similar compounds like N-(4-hydroxyphenyl)benzenesulfonamide revealed bond angles (e.g., C–S–N ≈ 105°) and intermolecular hydrogen-bonding networks (N–H⋯O and O–H⋯O), critical for confirming stereoelectronic effects . Complementary techniques like FT-IR and NMR can validate functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) but lack atomic-level spatial resolution.
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Stepwise sulfonation and cyclopropane ring introduction are key. A reported approach for analogous compounds involves:
Sulfonation of 4-hydroxybenzene derivatives using chlorosulfonic acid at 0–5°C to minimize side reactions.
Cyclopropane coupling via nucleophilic substitution with cyclopropylamine under inert atmosphere (N₂/Ar).
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) typically achieve >85% purity. Contaminants like unreacted sulfonyl chloride can be monitored via LC-MS .
Advanced Research Questions
Q. How do density-functional theory (DFT) calculations reconcile discrepancies in the predicted vs. observed reactivity of the sulfonamide moiety in catalytic applications?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for sulfonamide systems. For instance, studies on sulfonamide charge distribution revealed that gradient-corrected functionals overestimate electron density at sulfur, leading to errors in predicting nucleophilic attack sites. Including solvent effects (PCM model) and dispersion corrections (D3) reduces deviations in activation energy calculations to <2 kcal/mol .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assay systems?
- Methodological Answer : Cross-validation using orthogonal assays is critical. For example:
- Antimicrobial studies : Compare broth microdilution (MIC) and agar diffusion results, controlling for solvent effects (e.g., DMSO inhibition thresholds).
- Enzyme inhibition : Use isothermal titration calorimetry (ITC) to distinguish true binding from false positives in fluorescence-based screens.
Recent work on triazole-sulfonamide hybrids showed that discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) arose from variations in assay pH affecting protonation states .
Q. How can computational models predict the environmental fate of this compound, particularly its persistence in aqueous systems?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can estimate hydrolysis rates. Key parameters include:
- Hydrogen-bond lifetimes : Longer lifetimes (>50 ps) correlate with slower degradation.
- pKa shifts : The hydroxy group’s acidity (predicted pKa ≈ 9.5) influences photodegradation pathways.
Experimental validation via LC-MS/MS under simulated sunlight (Xe lamp, 300–800 nm) and pH-varied conditions is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
